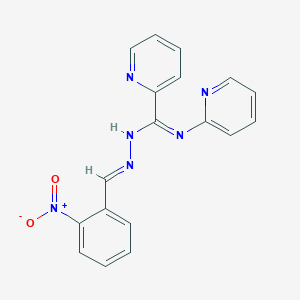
N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide, also known as NpPy, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry. NpPy is a hydrazone derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the survival and proliferation of cancer cells and microorganisms. This compound has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. Additionally, this compound has been reported to inhibit the activity of various proteins such as Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the growth of pathogenic microorganisms. In vivo studies have shown that this compound can inhibit tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide has several advantages and limitations for lab experiments. One of the main advantages is its potent antitumor and antimicrobial activity, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the main limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide. One of the main directions is the optimization of its chemical structure to improve its potency and selectivity towards specific targets. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds. Furthermore, the in vivo efficacy and safety of this compound need to be evaluated in more extensive preclinical and clinical studies to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide involves the condensation reaction between 2-pyridinecarbohydrazide and 2-pyridinecarboxaldehyde in the presence of nitrobenzene. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization from ethanol. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and elemental analysis.
Aplicaciones Científicas De Investigación
N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide has been extensively studied for its potential applications in various scientific fields such as drug discovery, medicinal chemistry, and biochemistry. In drug discovery, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines such as MCF-7, A549, and HCT116. Additionally, this compound has been reported to possess significant antibacterial and antifungal activity against various pathogenic microorganisms.
Propiedades
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-N'-pyridin-2-ylpyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-24(26)16-9-2-1-7-14(16)13-21-23-18(15-8-3-5-11-19-15)22-17-10-4-6-12-20-17/h1-13H,(H,20,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIIWABLXZTHP-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=NC2=CC=CC=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N/C(=N/C2=CC=CC=N2)/C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

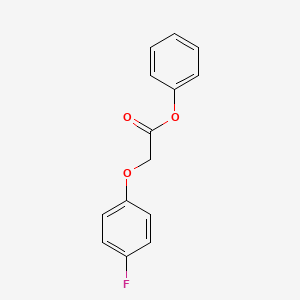
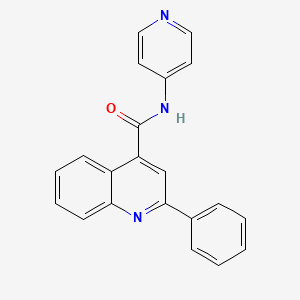
![{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)
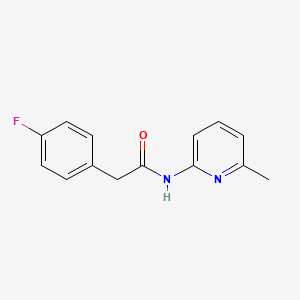
![isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5770038.png)
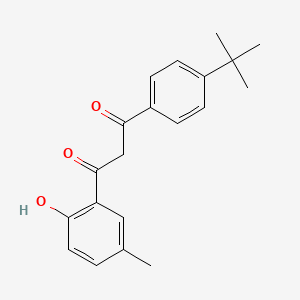
![4-(cyclopentyloxy)-N'-[1-(4-propoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5770052.png)
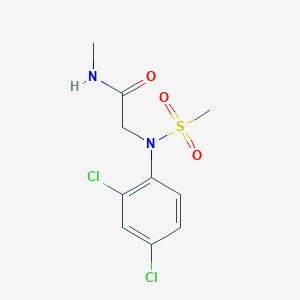
![N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B5770065.png)
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5770072.png)
![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
![methyl {[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5770096.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5770100.png)
![2-(4-chlorophenyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5770118.png)